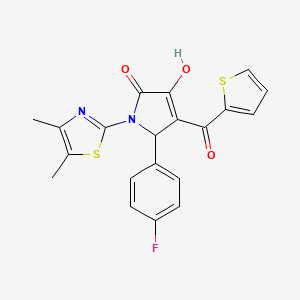

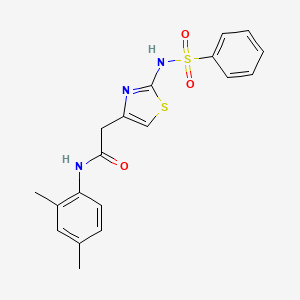

1-(4,5-dimethylthiazol-2-yl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4,5-dimethylthiazol-2-yl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule with potential applications in various fields of chemistry and materials science. Its synthesis and characterization involve intricate steps that highlight the compound's unique chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that incorporate fluorophenyl and thiophene moieties into a pyrrolidinone backbone. For example, Vovk et al. (2010) describe a process involving the Paal-Knorr synthesis for pyrrole ring formation and subsequent heterocyclization to add the thiazole ring, showcasing a method that could be adapted for the synthesis of our target compound (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).

Molecular Structure Analysis

Structural characterization is crucial for understanding the molecular geometry and electronic structure of the compound. Crystallization and single crystal diffraction techniques are commonly used to determine the precise molecular structure, as demonstrated by Kariuki, Abdel-Wahab, and El‐Hiti (2021), who characterized similar complex molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple functional groups. The compound's interactions with various reagents can lead to a wide range of derivatives, offering insights into its chemical properties. Roman (2013) provides an example of generating a structurally diverse library from ketonic Mannich bases, illustrating potential reactions and derivatizations that could be applied to our target molecule (Roman, 2013).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are essential for the practical application of the compound. These properties are determined through experimental analysis, often involving X-ray crystallography and spectroscopy. Sharma et al. (2013) discuss the crystal structure of a related spiro compound, highlighting the importance of structural analysis in understanding physical properties (Sharma, Sapnakumari, Narayana, Sarojini, Gupta, & Kant, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are critical for the compound's applications. Studies like those by Golich, Thomsen, Green, and Jersild (1995) can offer insights into the compound's stability and reactivity through the determination of minor impurities and degradation products (Golich, Thomsen, Green, & Jersild, 1995).

Wissenschaftliche Forschungsanwendungen

Generation of Structurally Diverse Libraries

The synthesis of a structurally diverse library of compounds, including those with thiazole and thiophene moieties, has been explored through alkylation and ring closure reactions. These methodologies facilitate the generation of compounds with potential biological and chemical utility (G. Roman, 2013).

Cycloadditions to Pyrrolo[1,2-c]thiazoles

Cycloaddition reactions involving pyrrolo[1,2-c]thiazoles have been studied, showcasing the versatility of these compounds in forming structurally complex and potentially biologically active products (O. Sutcliffe et al., 2000).

Structural Characterization of Thiazole Derivatives

The structural characterization of thiazole derivatives, including their synthesis and crystallographic analysis, has been reported. These studies highlight the importance of understanding the structural basis for the chemical and potential biological activities of such compounds (B. Kariuki et al., 2021).

Fluorescence Chemosensors

Research into the development of fluorescence chemosensors based on thieno[2,3-b]thiophene derivatives has shown high selectivity towards certain metal ions, demonstrating the potential for these compounds in environmental and biological sensing applications (Jing Cao et al., 2011).

Nuclear Magnetic Resonance Studies

NMR studies on bicyclic thiophene derivatives have revealed interesting spin couplings, providing insights into the electronic and spatial structure of these compounds, which can be fundamental for understanding their reactivity and interactions (T. Hirohashi et al., 1975).

Eigenschaften

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O3S2/c1-10-11(2)28-20(22-10)23-16(12-5-7-13(21)8-6-12)15(18(25)19(23)26)17(24)14-4-3-9-27-14/h3-9,16,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYMYWWFZCZKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-dimethylthiazol-2-yl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2488364.png)

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)